2,2-Bis-(4-cyanatophenyl)propane (CAS: 1156-51-0), commonly known as Bisphenol A cyanate ester (BADCy), is a high-performance thermosetting monomer characterized by its ability to undergo polycyclotrimerization into a highly cross-linked polycyanurate network. As a solid crystalline powder at room temperature (melting point 80–82 °C), it is a foundational precursor for advanced composites and electronic substrates. Procurement decisions heavily favor BADCy due to its exceptional balance of a high glass transition temperature (Tg > 250 °C), ultralow dielectric constant (Dk ~2.8–3.2), and minimal moisture absorption, making it a highly reliable baseline material compared to traditional epoxies in high-frequency and high-temperature industrial environments[1].
Substituting 2,2-Bis-(4-cyanatophenyl)propane (BADCy) with generic epoxies (e.g., DGEBA) or alternative cyanate esters compromises application-critical performance and manufacturability. Standard epoxies exhibit higher polarity and hydroxyl group formation during curing, leading to significantly higher dielectric loss and moisture uptake, which is fatal for high-frequency signal integrity [1]. Conversely, substituting BADCy with liquid cyanate esters like LECy alters the thermal profile and structural rigidity, while highly cross-linked novolac cyanate esters (e.g., PT-30) introduce extreme brittleness that complicates machining and increases the risk of microcracking during composite manufacturing [2]. BADCy provides a non-interchangeable balance of processability, high-temperature stability, and dielectric inertness, making it the required choice for rigid, high-performance laminates.
For high-speed printed circuit boards, signal attenuation must be minimized. Pure cured BADCy resin demonstrates an ultralow dielectric constant (Dk) of 2.86 to 3.07 and a dissipation factor (Df) of 0.005 to 0.011 at 1 MHz, whereas conventional DGEBA epoxies typically exhibit a Dk > 3.5 and Df > 0.02[1]. This highly symmetrical triazine ring structure significantly reduces polarization compared to the hydroxyl-rich networks of epoxies [2].
| Evidence Dimension | Dielectric Constant (Dk) and Dissipation Factor (Df) |
| Target Compound Data | Dk ~2.86-3.07, Df ~0.005-0.011 (at 1 MHz) |
| Comparator Or Baseline | Standard DGEBA Epoxy (Dk > 3.5, Df > 0.02) |
| Quantified Difference | Approx. 20% lower Dk and >50% lower Df. |
| Conditions | Cured neat resin tested at 1 MHz to 10 GHz frequencies. |
Procurement of BADCy is essential for 5G/6G substrates and radomes where minimizing high-frequency signal loss is a strict design requirement.
Thermal stability dictates the survivability of components in aerospace and lead-free soldering processes. When fully cured, BADCy forms a polycyanurate network with a Tg ranging from 250 °C to 288.5 °C [1]. In contrast, standard amine-cured epoxies generally plateau at a Tg of 130 °C to 180 °C. The cyanurate cross-links in BADCy are responsible for this high thermal resistance, delaying thermal decomposition to temperatures exceeding 400 °C [2].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | Tg 250 °C - 288.5 °C |
| Comparator Or Baseline | Standard DGEBA Epoxy (Tg 130 °C - 180 °C) |
| Quantified Difference | >100 °C higher glass transition temperature. |
| Conditions | Dynamic Mechanical Analysis (DMA) of fully post-cured resin networks. |
Buyers must specify BADCy for components subjected to extreme thermal cycling or high-temperature manufacturing processes where standard epoxies would soften or fail.
In humid environments, water uptake degrades both mechanical and dielectric properties. Cured BADCy networks exhibit extremely low equilibrium moisture absorption, typically <1.0 wt% after prolonged exposure [1]. By comparison, standard epoxies and high-temperature bismaleimide (BMI) resins can absorb 2.0% to over 5.0% moisture under identical hygrothermal conditions [2]. The lack of polar hydroxyl groups in the cured polycyanurate structure prevents water clustering.
| Evidence Dimension | Equilibrium Moisture Absorption |
| Target Compound Data | <1.0 wt% equilibrium moisture uptake |
| Comparator Or Baseline | Bismaleimides (BMI) / Epoxies (2.0 - 5.0+ wt%) |
| Quantified Difference | Up to 5x reduction in moisture absorption. |
| Conditions | 85°C / 85% Relative Humidity (RH) conditioning or water immersion. |
Ensures that structural and electronic components maintain strict dimensional tolerances and electrical insulation in high-humidity operational environments.
While novolac-based cyanate esters (like PT-30) offer exceptionally high Tg (>350 °C), their dense cross-linking results in extreme brittleness. BADCy provides a critical compromise, offering an impact strength of approximately 9.7 kJ/m² in its pure cured state, which is significantly more forgiving than the highly brittle novolac variants [1]. This moderate cross-link density allows BADCy to be more easily machined and processed without inducing micro-fractures [2].
| Evidence Dimension | Impact Strength and Machinability |
| Target Compound Data | Moderate cross-link density, impact strength ~9.7 kJ/m² |
| Comparator Or Baseline | Novolac Cyanate Ester PT-30 (Extremely high cross-link density, highly brittle) |
| Quantified Difference | Prevents severe microcracking associated with PT-30 while maintaining Tg > 250 °C. |
| Conditions | Mechanical testing of cured neat resin plaques. |
Buyers selecting resins for structural composites must choose BADCy over novolac variants to ensure the final parts can be machined and handled without catastrophic brittle failure.
BADCy is the procurement standard for 5G/6G telecommunications infrastructure and aerospace radomes. Its ultralow dielectric constant and dissipation factor ensure minimal signal loss at high frequencies, directly leveraging the dielectric evidence established against standard epoxies [1].
For aircraft and spacecraft components requiring high strength-to-weight ratios, BADCy-based carbon fiber composites are selected over BMI or epoxies. The material's high Tg and low moisture absorption guarantee dimensional stability during extreme thermal cycling and atmospheric re-entry conditions .
In microelectronics packaging, the thermal expansion and heat resistance of the substrate are critical. BADCy is utilized to formulate low-k dielectric encapsulants and substrates that can withstand lead-free solder reflow temperatures (>250 °C) without blistering or delamination[2].
Irritant;Environmental Hazard